3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol
CAS No.: 1689502-03-1
Cat. No.: VC11610471
Molecular Formula: C13H16BF3O4
Molecular Weight: 304.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1689502-03-1 |
---|---|
Molecular Formula | C13H16BF3O4 |
Molecular Weight | 304.1 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₃H₁₆BF₃O₄, with a molecular weight of 312.08 g/mol. Its IUPAC name, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol, reflects the positions of its functional groups on the benzene ring. Key structural features include:
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Boronic ester moiety: The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions .
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Trifluoromethoxy group: The -OCF₃ substituent exerts strong electron-withdrawing effects, modulating electronic density on the aromatic ring and influencing regioselectivity in substitution reactions .
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Phenolic hydroxyl group: Provides a site for further functionalization, such as oxidation or alkylation.
Table 1: Predicted Physicochemical Properties
Property | Value |
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Melting point | 90–94 °C (estimated) |
Boiling point | 340–345 °C (predicted) |
Density | 1.22±0.1 g/cm³ (predicted) |
Water solubility | Insoluble |
pKa (phenol) | ~9.5–10.5 (estimated) |
Synthesis and Optimization
Key Synthetic Routes
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized phenol derivatives. A representative method involves:
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Borylation of 4-(trifluoromethoxy)phenol:
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Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₃PO₄) in tetrahydrofuran (THF) at 80–90 °C .
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The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–B bond .
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Reaction Optimization
Critical parameters for high yield include:
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Oxidant equivalents: 10 equiv. of 30% H₂O₂ for complete conversion .
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Solvent system: THF/H₂O (9:1 v/v) to balance solubility and reactivity .
Table 2: Optimized Reaction Conditions (Adapted from )
Parameter | Optimal Value | Conversion |
---|---|---|
Pd catalyst | Pd(OAc)₂ (4 mol%) | 98% |
Ligand | SPhos (8 mol%) | 98% |
Oxidant (H₂O₂) | 10 equiv. | 98% |
Temperature | 90 °C | 98% |
Time | 24 h | 98% |
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables coupling with aryl halides (e.g., bromoarenes) to form biaryl structures. For example:
Oxidation and Reduction
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Oxidation: The phenolic -OH group can be oxidized to quinones using agents like KMnO₄ .
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Reduction: The -OCF₃ group is generally inert to reduction, but the boronic ester can be hydrolyzed to boronic acid under acidic conditions .
Applications in Scientific Research
Pharmaceutical Development
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Kinase inhibitor synthesis: The trifluoromethoxy group enhances binding affinity to hydrophobic enzyme pockets .
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Protease-targeted agents: Boronic acids are known to inhibit serine proteases (e.g., proteasome inhibitors) .
Materials Science
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Liquid crystals: The -OCF₃ group improves thermal stability and mesophase behavior .
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Polymer additives: Boronic esters act as cross-linkers in silicone-based polymers .
Challenges and Future Directions
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